6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one is an organic compound that features a benzopyran ring system fused with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one typically involves the reaction of a benzopyran derivative with a dioxaborolane reagent. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging and sensing applications.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one is unique due to its combination of a benzopyran ring system with a dioxaborolane moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions and form stable intermediates sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H19BO4 |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
GICPIMWRGWLXCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3=O |
Origin of Product |
United States |
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